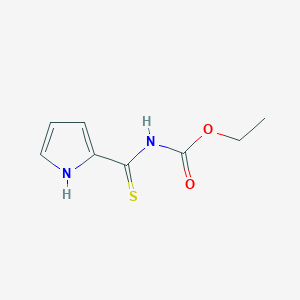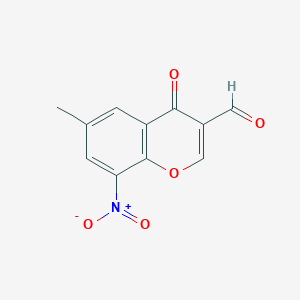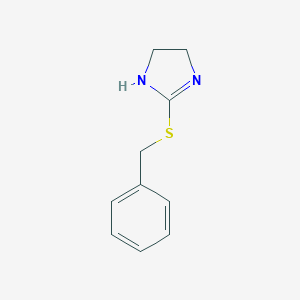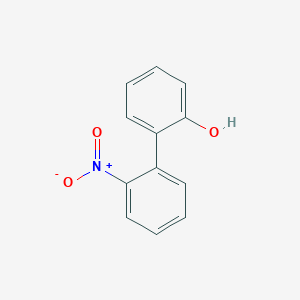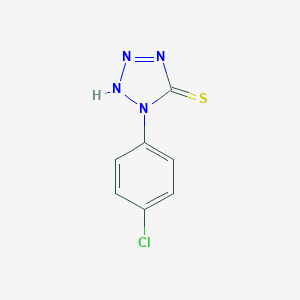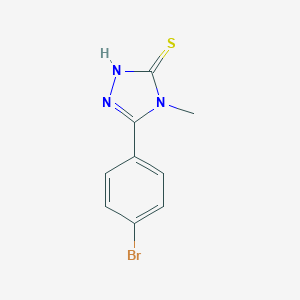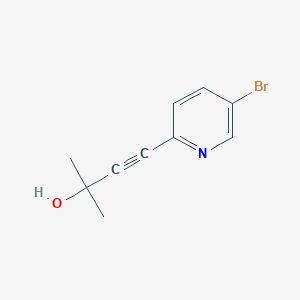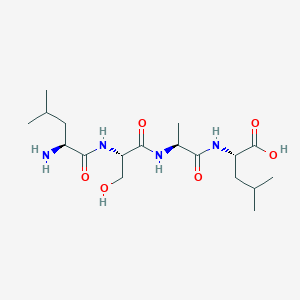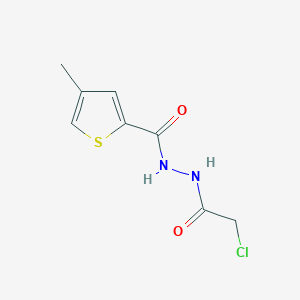![molecular formula C29H26N2OS B187124 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one CAS No. 5229-00-5](/img/structure/B187124.png)
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that belongs to the class of spiro compounds. It has been found to have potential applications in scientific research due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and to suppress the activity of NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, it has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. It also exhibits a broad range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its moderate yield of synthesis and the need for column chromatography to improve the purity of the product.
Direcciones Futuras
There are several future directions for the research on 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action and the signaling pathways involved in its biological activities. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction of research.
Métodos De Síntesis
The synthesis of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of benzyl mercaptan with 2-amino-3-phenylquinazolin-4(3H)-one in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process to form the spiro compound. The yield of the synthesis is moderate, and the purity of the product can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been found to have potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
Propiedades
Número CAS |
5229-00-5 |
|---|---|
Nombre del producto |
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one |
Fórmula molecular |
C29H26N2OS |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C29H26N2OS/c32-27-25-26(24-16-8-7-13-22(24)19-29(25)17-9-10-18-29)30-28(31(27)23-14-5-2-6-15-23)33-20-21-11-3-1-4-12-21/h1-8,11-16H,9-10,17-20H2 |
Clave InChI |
WYDDVUDNCICPSX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



